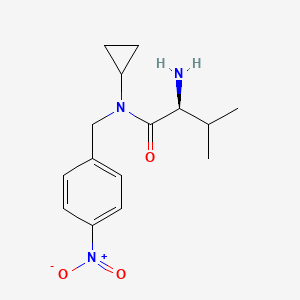

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(4-nitro-benzyl)-butyramide

CAS No.:

Cat. No.: VC13477457

Molecular Formula: C15H21N3O3

Molecular Weight: 291.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H21N3O3 |

|---|---|

| Molecular Weight | 291.35 g/mol |

| IUPAC Name | (2S)-2-amino-N-cyclopropyl-3-methyl-N-[(4-nitrophenyl)methyl]butanamide |

| Standard InChI | InChI=1S/C15H21N3O3/c1-10(2)14(16)15(19)17(12-7-8-12)9-11-3-5-13(6-4-11)18(20)21/h3-6,10,12,14H,7-9,16H2,1-2H3/t14-/m0/s1 |

| Standard InChI Key | FJXZLQBMDZLOTC-AWEZNQCLSA-N |

| Isomeric SMILES | CC(C)[C@@H](C(=O)N(CC1=CC=C(C=C1)[N+](=O)[O-])C2CC2)N |

| SMILES | CC(C)C(C(=O)N(CC1=CC=C(C=C1)[N+](=O)[O-])C2CC2)N |

| Canonical SMILES | CC(C)C(C(=O)N(CC1=CC=C(C=C1)[N+](=O)[O-])C2CC2)N |

Introduction

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(4-nitro-benzyl)-butyramide is a synthetic organic compound that belongs to the class of amides. It is characterized by its complex structure, which includes a cyclopropyl group, a methyl group, and a nitrobenzyl moiety attached to the butyramide backbone. This compound is of interest in medicinal chemistry due to its potential applications in drug development and therapeutic interventions.

Synthesis of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(4-nitro-benzyl)-butyramide

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

-

Formation of the Butyramide Backbone: This step involves the synthesis of the basic butyramide structure.

-

Introduction of the Cyclopropyl Group: This is achieved through reactions that incorporate the cyclopropyl moiety.

-

Introduction of the Nitrobenzyl Group: This involves attaching the nitrobenzyl moiety to the butyramide backbone.

-

Final Assembly: The final step involves combining all the components to form the desired compound.

Reaction conditions such as temperature, solvent choice, and reaction time are critical for ensuring high yield and purity of the final product.

Chemical Reactions and Reactivity

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(4-nitro-benzyl)-butyramide can participate in various chemical reactions, including:

-

Reduction: The nitro group can be reduced to an amine.

-

Oxidation: The cyclopropyl group may undergo oxidation under certain conditions.

-

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Reduction | Hydrogen gas, Pd/C | High pressure, room temperature |

| Oxidation | Potassium permanganate | Aqueous solution, reflux |

| Hydrolysis | Hydrochloric acid or sodium hydroxide | Aqueous solution, reflux |

Biological Activity and Potential Applications

Compounds with similar structures often exhibit activity against various biological targets, including enzymes and receptors. The nitro group can engage in redox reactions, while the amine groups may form hydrogen bonds or ionic interactions with biological targets. These interactions are crucial for modulating biological activity, potentially leading to therapeutic effects.

Potential Therapeutic Uses

-

Enzyme Modulation: The compound may act as an inhibitor for certain enzymes, influencing metabolic pathways.

-

Receptor Interactions: It could interact with specific receptors, affecting neurotransmission or inflammation.

Comparison with Similar Compounds

| Compound | Structure Features | Potential Applications |

|---|---|---|

| (S)-2-Amino-N-ethyl-3-methyl-N-(4-nitro-benzyl)-butyramide | Ethyl group instead of cyclopropyl | Drug development, enzyme modulation |

| (S)-2-Amino-N-(3-cyano-benzyl)-N-cyclopropyl-3-methyl-butyramide | Cyano group on benzyl moiety | Inhibition of fatty acid amide hydrolase |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume